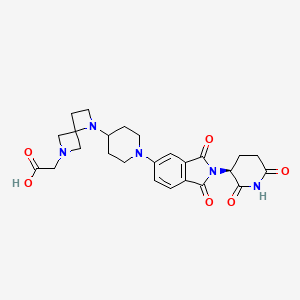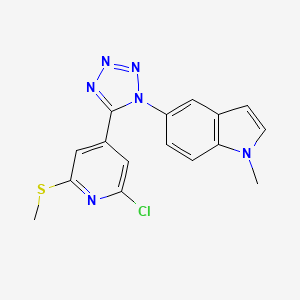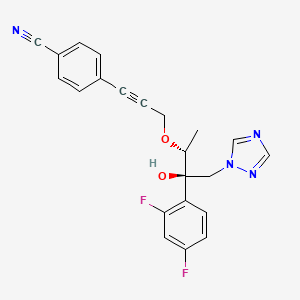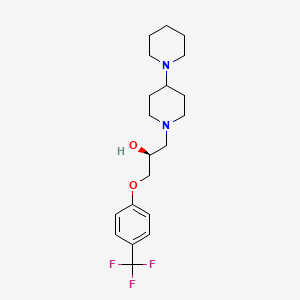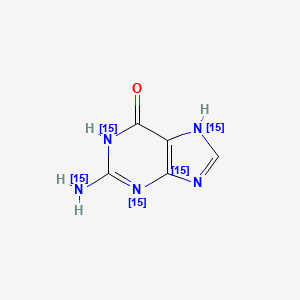
2-(18O)oxidanylpropane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid . Another method involves the selective defunctionalization of citric acid via a sequential one-pot dehydration–hydrogenation process using a solid acid H-Beta zeolite and Pd/C hydrogenation catalyst . This method yields up to 85% of propane-1,2,3-tricarboxylic acid under mild reaction conditions and in water as a green solvent .
Industrial Production Methods
the synthesis from citric acid using green chemistry principles suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different carboxylic acids.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions to form esters and other compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Esterification using alcohols and acid catalysts.
Major Products
Oxidation: Various carboxylic acids.
Reduction: Reduced derivatives of propane-1,2,3-tricarboxylic acid.
Substitution: Esters of propane-1,2,3-tricarboxylic acid.
Scientific Research Applications
Propane-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of plasticizers and other industrial chemicals.
Biology: Studied for its role as an aconitase inhibitor and its effects on the Krebs cycle.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibition properties.
Industry: Utilized in the production of biobased plasticizers and other environmentally friendly materials.
Mechanism of Action
Propane-1,2,3-tricarboxylic acid inhibits the enzyme aconitase by binding to its active site. This binding prevents the conversion of citric acid to isocitric acid, thereby interfering with the Krebs cycle . The lack of a hydroxyl group in propane-1,2,3-tricarboxylic acid compared to citric acid is crucial for its inhibitory action .
Comparison with Similar Compounds
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Agaric Acid: 2-hydroxynonadecane-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Uniqueness
Propane-1,2,3-tricarboxylic acid is unique due to its specific inhibitory action on aconitase, which distinguishes it from other tricarboxylic acids like citric acid and isocitric acid . Its ability to interfere with the Krebs cycle makes it a valuable compound for studying metabolic pathways and potential therapeutic applications .
Properties
Molecular Formula |
C6H8O7 |
|---|---|
Molecular Weight |
194.12 g/mol |
IUPAC Name |
2-(18O)oxidanylpropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i13+2 |
InChI Key |
KRKNYBCHXYNGOX-ALWQSETLSA-N |
Isomeric SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)[18OH] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


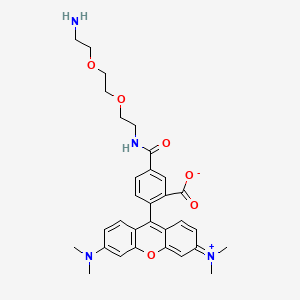
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

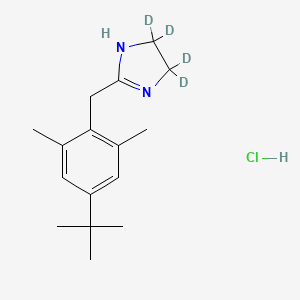
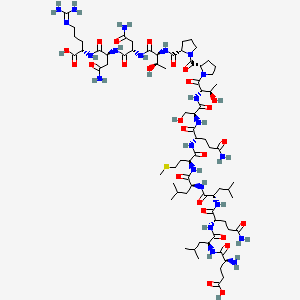
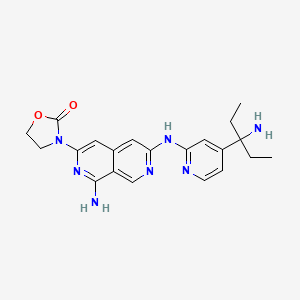
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)
